

Spectroscopic data of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

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Compound of Interest

Compound Name: 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde**, a key heterocyclic intermediate in medicinal chemistry and drug development.^[1] Isoxazole derivatives are recognized for their wide spectrum of biological activities, making their unambiguous structural confirmation paramount. ^{[2][3][4]} This document offers researchers, scientists, and drug development professionals a detailed walkthrough of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the causality behind spectroscopic phenomena, providing a robust framework for structural elucidation and quality control.

Molecular Structure and Overview

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde possesses a molecular formula of $C_{11}H_9NO_3$ and a molecular weight of 203.19 g/mol. ^{[1][5]} The structure is composed of three key functional regions: a 3-methoxyphenyl substituent, a central 1,2-isoxazole heterocyclic ring,

and a 5-position carbaldehyde group. Each of these components imparts distinct and identifiable signatures in various spectroscopic analyses.

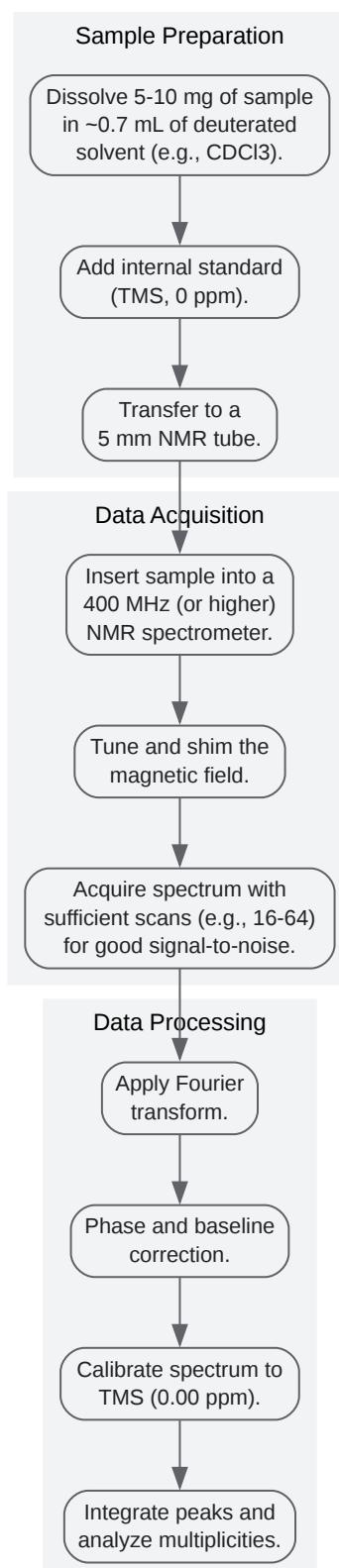
Caption: Molecular structure of **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The chemical shift, multiplicity, and integration of each signal provide precise information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol for acquiring high-quality ¹H NMR data is essential for accurate structural analysis.

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Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Expected ^1H NMR Data

The choice of a deuterated solvent like chloroform-d (CDCl_3) is standard for many organic molecules due to its good solubilizing properties and minimal spectral overlap.[\[6\]](#)[\[7\]](#)

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde-H	9.9 - 10.1	Singlet (s)	1H
Isoxazole-H (C4-H)	7.0 - 7.2	Singlet (s)	1H
Ar-H	7.3 - 7.5	Multiplet (m)	3H
Ar-H	6.9 - 7.1	Multiplet (m)	1H
Methoxy-H (OCH_3)	3.8 - 3.9	Singlet (s)	3H

Note: These are predicted values based on analogous structures. Actual values may vary slightly.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Interpretation and Mechanistic Insight

- Aldehyde Proton (s, ~10.0 ppm): This proton is the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. Its singlet nature confirms the absence of adjacent protons for coupling.
- Isoxazole Ring Proton (s, ~7.1 ppm): The proton at the C4 position of the isoxazole ring typically appears as a sharp singlet, a characteristic feature of 3,5-disubstituted isoxazoles.[\[9\]](#)[\[10\]](#)
- Aromatic Protons (m, 6.9-7.5 ppm): The four protons on the 3-methoxyphenyl ring will exhibit complex splitting patterns (multiplets) due to ortho- and meta-couplings. The electron-donating methoxy group and the electron-withdrawing isoxazole ring influence their chemical shifts, leading to a spread-out appearance in this region.
- Methoxy Protons (s, ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Their chemical

shift is characteristic of an aryl methyl ether.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy maps the carbon skeleton of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single line, with its chemical shift indicating its electronic environment.

Experimental Protocol: ^{13}C NMR Acquisition

The protocol is similar to ^1H NMR, but requires more scans due to the low natural abundance of the ^{13}C isotope. A standard experiment is performed with broadband proton decoupling to simplify the spectrum into singlets for each carbon.[6][7]

Expected ^{13}C NMR Data

Assigned Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	185 - 190
Isoxazole C5	170 - 172
Isoxazole C3	162 - 164
Aromatic C-O	159 - 161
Aromatic C (quaternary)	129 - 131
Aromatic CH	110 - 130
Isoxazole C4	97 - 100
Methoxy (OCH ₃)	55 - 56

Note: Predicted values based on known isoxazole derivatives.[9][11]

Interpretation and Mechanistic Insight

- Carbonyl Carbon (~187 ppm): The aldehyde's sp²-hybridized carbonyl carbon is the most deshielded carbon due to the polarization of the C=O bond, placing it far downfield.

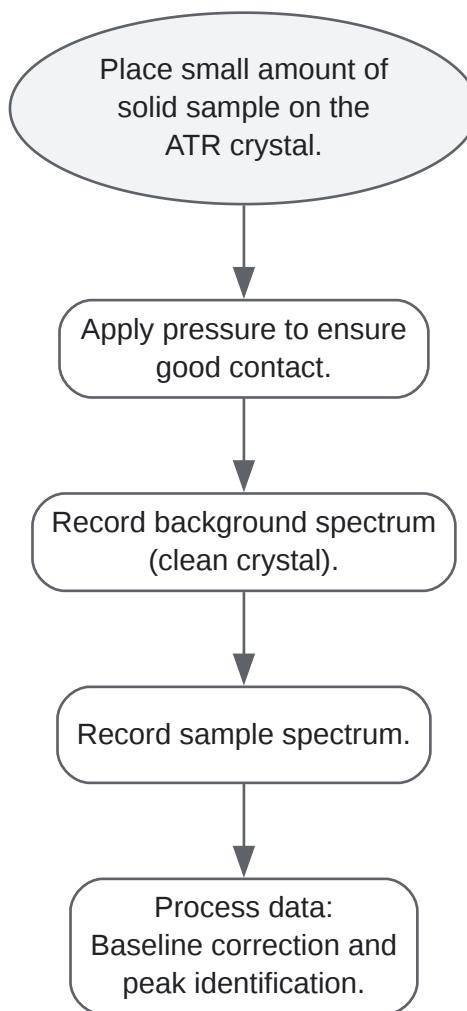
- Isoxazole Carbons (C3, C5, C4): The carbons of the heterocyclic ring resonate at distinct positions. C3 and C5, being bonded to electronegative heteroatoms, are significantly downfield compared to C4. The C4 carbon's chemical shift around 98 ppm is highly characteristic.[9]
- Aromatic Carbons (110-161 ppm): The six carbons of the phenyl ring appear in the typical aromatic region. The carbon directly attached to the oxygen of the methoxy group is the most deshielded among them, while the quaternary carbon attached to the isoxazole ring is also identifiable.
- Methoxy Carbon (~55.5 ppm): The sp^3 -hybridized carbon of the methoxy group appears upfield, consistent with a methyl group attached to an electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. Specific bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of solid samples, requiring minimal preparation.



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Caption: Simplified workflow for ATR-FTIR analysis.

Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic & Isoxazole C-H
~2900, ~2800	C-H Stretch	Aldehyde (Fermi doublet)
~1715	C=O Stretch	Aldehyde Carbonyl
~1605, ~1580, ~1470	C=C / C=N Stretch	Aromatic & Isoxazole Rings
~1250, ~1030	C-O Stretch	Aryl-O-CH ₃ (Ether)
~900-675	C-H Bend	Aromatic Out-of-Plane

Note: Characteristic absorption frequencies for isoxazole and aldehyde moieties.[\[8\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)

Interpretation and Mechanistic Insight

The IR spectrum provides definitive proof of the key functional groups.

- Aldehyde Group: The most prominent feature is the intense C=O stretching band around 1715 cm⁻¹. Its presence is corroborated by the two weaker, but highly characteristic, C-H stretching bands of the aldehyde proton near 2800 and 2900 cm⁻¹.
- Aromatic and Isoxazole Systems: The sharp peaks in the 1470-1605 cm⁻¹ region are due to the stretching vibrations within the two ring systems.
- Methoxy Group: The strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage confirm the presence of the methoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation.[\[14\]](#)[\[15\]](#)

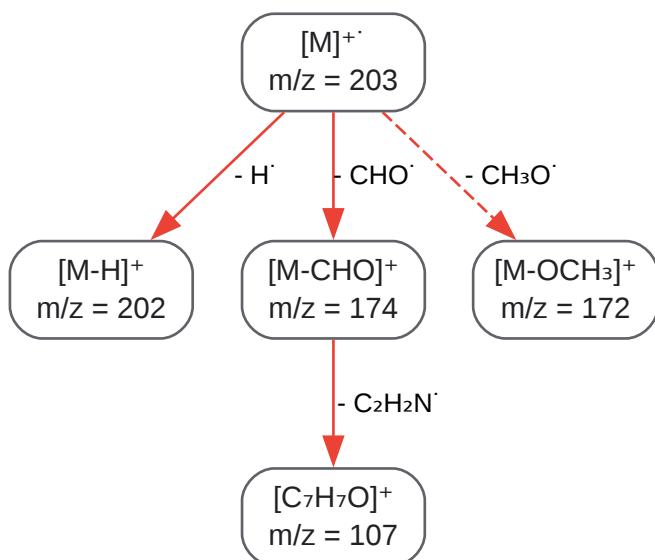
Expected Mass Spectrum Data

- Molecular Formula: C₁₁H₉NO₃

- Exact Mass: 203.0582
- Molecular Ion ($M^{+}\cdot$): $m/z = 203$

Primary Fragmentation Pathways

The molecular ion ($M^{+}\cdot$) will undergo fragmentation by breaking at its weakest points to form more stable ions and neutral radicals.



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Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation and Mechanistic Insight

- Molecular Ion Peak (m/z 203): The presence of a peak at m/z 203 confirms the molecular weight of the compound.
- $[M-H]^{+}$ (m/z 202): Loss of the weakly bound aldehyde proton radical is a very common fragmentation pathway for aldehydes, resulting in a stable acylium ion.[\[16\]](#)
- $[M-CHO]^{+}$ (m/z 174): Cleavage of the bond between the isoxazole ring and the formyl group results in the loss of a formyl radical ($\cdot CHO$, 29 Da). This is often a significant peak, indicating the presence of a terminal aldehyde.

- Further Fragmentation: The fragment at m/z 174 can undergo further cleavage, such as the breakdown of the isoxazole ring, to produce other characteristic ions like the methoxyphenyl cation.

Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data provides a self-validating system for the unequivocal identification and structural confirmation of **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde**. The characteristic aldehyde signals in all spectra, combined with the specific signatures of the disubstituted isoxazole and methoxyphenyl moieties, create a unique spectroscopic fingerprint. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this valuable synthetic intermediate, ensuring the integrity of materials used in drug discovery and development pipelines.

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